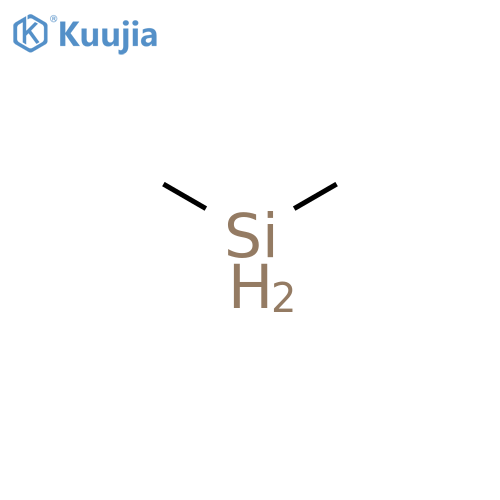Cas no 1111-74-6 (Silane, dimethyl-)

Silane, dimethyl- structure
商品名:Silane, dimethyl-
Silane, dimethyl- 化学的及び物理的性質
名前と識別子
-
- Silane, dimethyl-
- DIMETHYLSILANE
- dimethylsilicon
- c1-3-2
- C2H8Si
- EINECS 214-184-7
- h3H2,1-2H
- rac-dimethylsilyl
- Silane,dimethyl
- tritiated dimethylsilane
- dimethyl-silan
- Dimethyl-silane
- (CH3)2SiH2
- 2-Silapropane
- dimethylsilicane
- Silane (gasfrmige),
- Dihydridodimethylsilicon
- Dimethylsilane (with cylinder)
- 1111-74-6
- AKOS006346458
- DTXSID40870840
- UNII-8KO1673311
- MFCD00053656
- 8KO1673311
-
- MDL: MFCD00053656
- インチ: 1S/C2H8Si/c1-3-2/h3H2,1-2H3
- InChIKey: UBHZUDXTHNMNLD-UHFFFAOYSA-N
- ほほえんだ: C[SiH2]C
計算された属性
- せいみつぶんしりょう: 60.03950
- どういたいしつりょう: 58.023876726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 2.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0,68 g/cm3
- ゆうかいてん: -150°C
- ふってん: -20 °C
- フラッシュポイント: <-40°C
- PSA: 0.00000
- LogP: 0.25140
Silane, dimethyl- セキュリティ情報
- 危険物輸送番号:UN 3161
- 危険カテゴリコード: 12
- セキュリティの説明: 9-16-29-33
- リスク用語:R12
- TSCA:Yes
Silane, dimethyl- 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Silane, dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB111089-50 g |
Dimethylsilane, 97%; . |
1111-74-6 | 97% | 50 g |
€482.90 | 2023-07-20 | |
| Fluorochem | S07450-50g |
Dimethylsilane (with cylinder) |
1111-74-6 | 50g |
£630.00 | 2022-02-28 | ||
| abcr | AB111089-50g |
Dimethylsilane, 97%; . |
1111-74-6 | 97% | 50g |
€482.90 | 2024-06-12 |
Silane, dimethyl- 関連文献
-
Sonia M. Horvat,Carl H. Schiesser New J. Chem. 2014 38 2595
-
Claudio A. Terraza,Luis H. Tagle,Alain Tundidor-Camba,Carmen M. González-Henríquez,Deysma Coll,Mauricio M. Sarabia RSC Adv. 2015 5 28515
-
3. 203. Polyfluoroalkyl compounds of silicon. Part II. Free-radical reaction of dialkylsilanes with fluoro-olefinsA. M. Geyer,R. N. Haszeldine J. Chem. Soc. 1957 1038
-
Ayumu Karimata,Kozo Matsumoto,Takeshi Endo RSC Adv. 2016 6 94803
-
Ayumu Karimata,Kozo Matsumoto,Takeshi Endo RSC Adv. 2016 6 94803
1111-74-6 (Silane, dimethyl-) 関連製品
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1111-74-6)二甲基硅烷

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1111-74-6)Silane, dimethyl-

清らかである:99%
はかる:50g
価格 ($):286.0